molecular formula C12H14O2 B14712667 2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one CAS No. 6627-26-5

2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one

Katalognummer: B14712667
CAS-Nummer: 6627-26-5
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: MIRMQDLZCUVIQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one is a heterocyclic organic compound that features a furan ring fused with two benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a dibenzofuran derivative with a suitable electrophile can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7,8,9-Tetrahydrodibenzofuran-2-ol: Shares a similar core structure but differs in the degree of hydrogenation and functional groups.

    4-Bromodibenzofuran: Contains a bromine substituent, which alters its reactivity and applications.

    8-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

6627-26-5

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

2,3,6,7,8,9-hexahydro-1H-dibenzofuran-4-one

InChI

InChI=1S/C12H14O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H2

InChI-Schlüssel

MIRMQDLZCUVIQF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C3=C(O2)C(=O)CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.